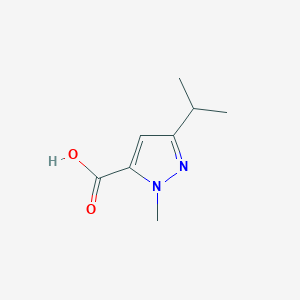

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Hydrolysis

The carboxylic acid group undergoes hydrolysis under alkaline or acidic conditions to form salts or esters. For example:

-

Reaction : Hydrolysis of ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate with sodium hydroxide (6 N) followed by acidification with HCl yields the carboxylic acid.

-

Conditions : Stirred at 80°C for 4 hours, then acidified.

Esterification

The carboxylic acid reacts with alcohols in the presence of coupling agents (e.g., oxalyl chloride) to form esters. Example:

-

Reaction : Reaction with oxalyl chloride and DMF forms an activated intermediate, which reacts with amine-containing compounds to yield amides.

-

Conditions : Stirred at room temperature for 30 minutes.

Amide Formation

The carboxylic acid participates in amide bond formation with amines. Example:

-

Reaction : Coupling with N-[6-(3-amino-4-fluorophenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide using DMF and oxalyl chloride.

-

Conditions : Stirred at room temperature for 2 hours, purified via chromatography.

Substitution

The isopropyl group may undergo nucleophilic substitution under specific conditions. For instance:

-

Reaction : Replacement of the isopropyl group with other functional groups via nucleophilic aromatic substitution.

Key Reaction Data

| Reaction Type | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Hydrolysis | Sodium hydroxide (6 N), HCl | 80°C for 4 hours, then acidified | 60% | This compound |

| Esterification | Oxalyl chloride, DMF | Room temperature for 30 minutes | 74% | Amide derivatives |

| Amide Formation | Oxalyl chloride, DMF, amine | Room temperature for 2 hours | 74% | N-substituted amides |

| Substitution | Nucleophiles (e.g., amines) | Varies by nucleophile | - | Substituted pyrazole derivatives |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

Research indicates that 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. For instance, studies have shown that compounds derived from this acid can inhibit specific enzymes involved in inflammatory pathways, suggesting a therapeutic role in treating conditions like arthritis and other inflammatory diseases .

2. Mechanism of Action:

The exact mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest interactions with molecular targets such as cyclooxygenase enzymes, which play a significant role in inflammation .

Agricultural Applications

1. Agrochemical Development:

This compound has been explored as an intermediate in the synthesis of novel agrochemicals, particularly fungicides and herbicides. Its structural properties allow for modifications that enhance biological activity against specific pests and pathogens .

2. Case Study:

In a study focused on the synthesis of fungicides, this compound was utilized as a precursor to develop compounds with improved efficacy against fungal pathogens affecting crops. The resulting products demonstrated significant antifungal activity in laboratory settings, leading to further field trials .

Material Science Applications

1. Polymer Chemistry:

The compound has been investigated for its potential use in polymer synthesis. Its functional groups allow for incorporation into polymer backbones, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength .

2. Data Table: Synthesis and Yield Information

| Synthesis Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 90°C for 2.5 hours | 74% | Using dimethyl sulfate and sodium hydroxide |

| Acidification | Ice-water precipitation | 60% | Acidified with HCl post-reaction |

| Polymerization | Room temperature | Variable | Dependent on monomer ratios |

Mecanismo De Acción

The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives . These unique features make it valuable for specific applications in research and industry .

Actividad Biológica

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (IMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of IMPC, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The compound features an isopropyl group at the 3rd position and a carboxylic acid group at the 5th position of the pyrazole ring, which contributes to its unique chemical reactivity and potential biological activity.

The biological activity of IMPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Pyrazole derivatives are known for their diverse biological activities, which may involve:

- Enzyme Inhibition : IMPC may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation, pain, and other physiological processes.

Biological Activities

Research indicates that IMPC exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that IMPC may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .

- Antimicrobial Activity : IMPC has shown promise as an antimicrobial agent against various pathogens. Its structural features may enhance its ability to disrupt microbial membranes or inhibit critical enzymatic functions in bacteria .

- Potential Anticancer Effects : Some studies have explored the anticancer potential of pyrazole derivatives, including IMPC. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .

Case Studies

Several studies have investigated the biological activity of IMPC and related compounds:

- Study on COX Inhibition : A study demonstrated that pyrazole derivatives could selectively inhibit COX-2 over COX-1, suggesting a mechanism for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

- Antimicrobial Efficacy : Research evaluated the antimicrobial activity of various pyrazole derivatives, including IMPC, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, highlighting the potential use of IMPC in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of IMPC, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H12N2O2 | Unique structure with anti-inflammatory properties |

| 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | C8H11IN2O2 | Exhibits enhanced biological activity due to iodine |

| Methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | Ester derivative; potential for improved solubility |

Propiedades

IUPAC Name |

2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHBZNCWOYBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390127 | |

| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-73-8 | |

| Record name | 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.